Cas no 1023817-06-2 (4,5-dibromopyridazine)

4,5-dibromopyridazine Chemical and Physical Properties
Names and Identifiers
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- Pyridazine, 4,5-dibromo-
- 4,5-dibromopyridazine
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- Inchi: 1S/C4H2Br2N2/c5-3-1-7-8-2-4(3)6/h1-2H
- InChI Key: JKXWYINFVKOAIC-UHFFFAOYSA-N
- SMILES: BrC1=CN=NC=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 68.4
- Topological Polar Surface Area: 25.8
4,5-dibromopyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718471-2.5g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
Enamine | EN300-1718471-10.0g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 10g |
$5837.0 | 2023-06-04 | |
Aaron | AR0167OK-10g |
Pyridazine, 4,5-dibromo- |
1023817-06-2 | 95% | 10g |
$8051.00 | 2025-02-14 | |
Aaron | AR0167OK-1g |
Pyridazine, 4,5-dibromo- |
1023817-06-2 | 95% | 1g |
$1891.00 | 2025-02-14 | |
Aaron | AR0167OK-5g |
Pyridazine, 4,5-dibromo- |
1023817-06-2 | 95% | 5g |
$5436.00 | 2025-02-14 | |
Enamine | EN300-1718471-0.5g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 0.5g |
$1058.0 | 2023-09-20 | |
Enamine | EN300-1718471-1.0g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 1g |
$1357.0 | 2023-06-04 | |
Enamine | EN300-1718471-5.0g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Enamine | EN300-1718471-0.1g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1718471-5g |
4,5-dibromopyridazine |
1023817-06-2 | 95% | 5g |
$3935.0 | 2023-09-20 |
4,5-dibromopyridazine Related Literature
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on 4,5-dibromopyridazine
Introduction to 4,5-dibromopyridazine (CAS No. 1023817-06-2)
4,5-dibromopyridazine, with the chemical formula C₄HBr₂N₂ and CAS number 1023817-06-2, is a brominated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine atoms at the 4th and 5th positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis and applications of 4,5-dibromopyridazine have been extensively studied due to its versatile structural framework. Researchers have leveraged its reactivity to develop novel derivatives with potential biological activities. For instance, the bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the compound's properties. This adaptability has made it a cornerstone in the development of pharmacophores targeting diverse therapeutic areas.
In recent years, 4,5-dibromopyridazine has been explored as a key intermediate in the synthesis of bioactive molecules. Its incorporation into more complex structures has led to the discovery of compounds with antimicrobial, antiviral, and anticancer properties. One notable area of research involves its use in generating kinase inhibitors, which are critical in cancer therapy. The brominated pyridazine core serves as a scaffold that can be modified to enhance binding affinity to specific enzyme targets.
The pharmaceutical significance of 4,5-dibromopyridazine lies in its ability to serve as a precursor for drugs that interact with biological pathways relevant to human health. For example, studies have demonstrated its role in developing compounds that inhibit tyrosine kinases, which are overactive in certain types of cancer. By modifying the substituents on the pyridazine ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives.
Moreover, 4,5-dibromopyridazine has found applications beyond pharmaceuticals. In agrochemical research, it is utilized to create novel pesticides and herbicides. The bromine atoms contribute to the compound's stability and efficacy against pests while maintaining environmental safety profiles. This dual utility underscores its importance as a building block in both medicinal and agricultural chemistry.
Recent advancements in 4,5-dibromopyridazine chemistry have focused on optimizing synthetic routes for higher yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups efficiently. These methods not only improve production efficiency but also open new avenues for structural diversification.
The biological activity of derivatives of 4,5-dibromopyridazine has been a subject of intense investigation. Researchers have identified several analogs that exhibit potent activity against drug-resistant pathogens. This includes derivatives that disrupt bacterial cell wall synthesis or inhibit viral replication mechanisms. Such findings highlight the compound's potential as a foundation for next-generation therapeutics.
In conclusion, 4,5-dibromopyridazine (CAS No. 1023817-06-2) represents a versatile and valuable compound in modern chemical research. Its unique structural features and reactivity make it indispensable in developing innovative solutions across pharmaceuticals and agrochemicals. As scientific understanding evolves, further exploration into its derivatives promises to yield groundbreaking advancements with profound implications for human health and agriculture.
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